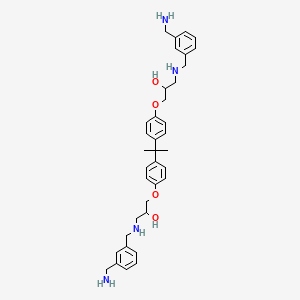
2-Propanol, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the functional groups. Common reagents used in the synthesis include phenol derivatives, isopropanol, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Propiedades
Número CAS |
144014-12-0 |
|---|---|
Fórmula molecular |
C37H48N4O4 |
Peso molecular |
612.8 g/mol |
Nombre IUPAC |
1-[[3-(aminomethyl)phenyl]methylamino]-3-[4-[2-[4-[3-[[3-(aminomethyl)phenyl]methylamino]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C37H48N4O4/c1-37(2,31-9-13-35(14-10-31)44-25-33(42)23-40-21-29-7-3-5-27(17-29)19-38)32-11-15-36(16-12-32)45-26-34(43)24-41-22-30-8-4-6-28(18-30)20-39/h3-18,33-34,40-43H,19-26,38-39H2,1-2H3 |
Clave InChI |
ZFWDJMKXAHMEFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OCC(CNCC2=CC=CC(=C2)CN)O)C3=CC=C(C=C3)OCC(CNCC4=CC=CC(=C4)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















